Tuberin

Description

Structure

3D Structure

Propriétés

Numéro CAS |

2501-37-3 |

|---|---|

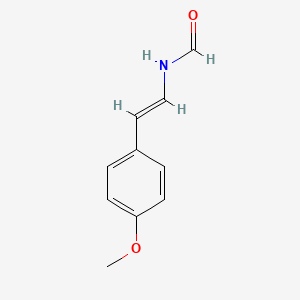

Formule moléculaire |

C10H11NO2 |

Poids moléculaire |

177.20 g/mol |

Nom IUPAC |

N-[(E)-2-(4-methoxyphenyl)ethenyl]formamide |

InChI |

InChI=1S/C10H11NO2/c1-13-10-4-2-9(3-5-10)6-7-11-8-12/h2-8H,1H3,(H,11,12)/b7-6+ |

Clé InChI |

SZCZSKMCTGEJKI-VOTSOKGWSA-N |

SMILES |

COC1=CC=C(C=C1)C=CNC=O |

SMILES isomérique |

COC1=CC=C(C=C1)/C=C/NC=O |

SMILES canonique |

COC1=CC=C(C=C1)C=CNC=O |

Autres numéros CAS |

53643-53-1 2501-37-3 |

Synonymes |

tuberin tuberous sclerosis 2 protein tuberous sclerosis complex 2 protein |

Origine du produit |

United States |

Molecular Architecture and Structural Biology of the Tuberin Tsc2 Protein

Primary Structure Elucidation and Sequence Conservation Analysis of Tuberin (TSC2) Orthologs

The primary structure of human this compound was elucidated through cDNA sequencing. wikipedia.org Analysis of this compound orthologs across various species reveals a notable degree of sequence conservation, particularly within key functional domains. While mammalian orthologs, such as those in Rattus norvegicus (rat) and Mus musculus (mouse), exhibit very high similarity to the human sequence, the conservation is less pronounced in more distantly related organisms like Danio rerio (zebrafish), Drosophila melanogaster (fruit fly), and Schizosaccharomyces pombe (fission yeast). nih.gov This suggests that while the core functions of this compound are evolutionarily conserved, there has been divergence in certain regions of the protein. nih.gov Bioinformatic studies have been instrumental in comparing the structural and functional elements of TSC1 and TSC2 across these model organisms. nih.govresearchgate.net

Table 1: Sequence Identity of this compound (TSC2) Orthologs Compared to Human TSC2

| Organism | Common Name | Sequence Identity to Human TSC2 |

|---|---|---|

| Mus musculus | Mouse | High |

| Rattus norvegicus | Rat | High |

| Drosophila melanogaster | Fruit Fly | Moderate |

| Danio rerio | Zebrafish | Moderate |

| Schizosaccharomyces pombe | Fission Yeast | Low |

Domain Organization and Functional Assignment within this compound (TSC2)

This compound's large size accommodates several distinct functional domains that are crucial for its regulatory role. These domains mediate protein-protein interactions and possess catalytic activity. researchgate.netnih.gov

GTPase-Activating Protein (GAP) Domain Chemistry and Structure

Located near the C-terminus of this compound (approximately residues 1517-1674), the GTPase-Activating Protein (GAP) domain is the catalytic core of the protein. researchgate.net This domain is structurally homologous to Rap1-GAP. nih.gov Its primary function is to stimulate the intrinsic GTP hydrolysis of the small GTPase Rheb (Ras homolog enriched in brain). nih.govnih.govresearchgate.net By converting Rheb from its active GTP-bound state to an inactive GDP-bound state, the TSC complex effectively inhibits mTORC1 signaling. nih.govresearchgate.net

The catalytic mechanism of the TSC2 GAP domain is distinct from that of Ras-GAP, as it lacks the canonical "arginine finger." Instead, it employs a novel "asparagine thumb" mechanism. nih.govresearchgate.netescholarship.org Structural and biochemical analyses have identified a key asparagine residue (Asn1643 in human this compound) that is crucial for catalysis. researchgate.netescholarship.org This asparagine thumb is thought to stabilize the transition state of GTP hydrolysis within the active site of Rheb. escholarship.org Molecular dynamics simulations and crystal structures of the GAP domain have provided detailed insights into the key active site residues, including the importance of Rheb's Tyr35 in the interaction with TSC2. nih.govresearchgate.net Pathogenic mutations within the GAP domain often lead to a loss of its catalytic function, resulting in the hyperactivation of mTORC1. researchgate.net

Coiled-Coil Motifs and Their Role in Intermolecular Chemical Interactions

This compound contains two predicted coiled-coil domains (residues 346-371 and 1008-1021). researchgate.netresearchgate.net These motifs are alpha-helical structures that mediate protein-protein interactions. The N-terminal coiled-coil domain (346-371) is particularly important as it is a key site for the interaction with Hamartin (TSC1). oup.comresearchgate.net The formation of the TSC1-TSC2 heterodimer is essential for the stability and function of the complex, as TSC1 protects TSC2 from degradation. wikipedia.org The interaction between the coiled-coil domain of this compound and Hamartin is a critical determinant of the assembly of the entire TSC protein complex. oup.comresearchgate.net

Other Predicted Structural Elements and Their Biochemical Significance

Beyond the major domains, this compound's primary structure includes other notable elements. A leucine (B10760876) zipper region has been identified near the N-terminus (residues 81-98). researchgate.net Leucine zippers are a type of coiled-coil motif and may contribute to protein dimerization or other protein-protein interactions. Additionally, a calmodulin-binding domain has been identified in the C-terminal region of this compound (residues 1740-1755). nih.gov This domain is capable of forming a basic amphipathic helix that binds to calmodulin in a calcium-dependent manner, suggesting a potential regulatory role for calcium signaling in this compound function. nih.gov

Table 2: Key Structural and Functional Domains of Human this compound (TSC2)

| Domain/Region | Approximate Amino Acid Position | Function |

|---|---|---|

| Leucine Zipper | 81-98 | Potential protein-protein interactions |

| Coiled-Coil Domain 1 | 346-371 | Interaction with TSC1 (Hamartin) |

| HEAT Repeat Domain | N-terminus | Interaction with TSC1, structural scaffold |

| Coiled-Coil Domain 2 | 1008-1021 | Protein-protein interactions |

| GTPase-Activating Protein (GAP) Domain | 1517-1674 | Catalytic activity towards Rheb |

| Calmodulin-Binding Domain | 1740-1755 | Calcium-dependent regulation |

High-Resolution Structural Determination of this compound (TSC2)

While the high-resolution crystal structure of the full-length this compound protein has been challenging to obtain due to its size and flexibility, significant progress has been made in determining the structures of its individual domains and the entire TSC complex. The crystal structure of the catalytic GAP domain of TSC2 has been solved, providing mechanistic insights into its function. nih.govresearchgate.netconsensus.app Furthermore, the structure of the N-terminal HEAT repeat domain has been determined, revealing the basis of its interaction with TSC1. nih.govsemanticscholar.org

More recently, single-particle cryo-electron microscopy (cryo-EM) has been employed to determine the near-atomic resolution structure of the entire human TSC complex, revealing an elongated, arch-shaped architecture. nih.govescholarship.orgrcsb.org These studies have shown that the complex has a 2:2:1 stoichiometry of TSC1, TSC2, and TBC1D7, with the two TSC2 GAP domains symmetrically positioned within the core of the complex. escholarship.orgrcsb.org This structural framework provides a detailed understanding of how this compound is assembled within the TSC complex and how it is poised to interact with its substrate, Rheb. nih.gov

X-ray Crystallography Applications for this compound (TSC2) Domains

Due to the large size and inherent flexibility of the full-length this compound protein, X-ray crystallography has been most successfully applied to determine the high-resolution structures of its individual, stable domains. This approach has provided critical insights into the protein's assembly and catalytic function.

Researchers have successfully crystallized and determined the structure of the N-terminal domain (residues 1-418) of this compound from the thermophilic fungus Chaetomium thermophilum, a homolog of the human protein. ntu.edu.sgwikipedia.org The structure revealed that this domain adopts an α-solenoid fold composed of 19 α-helices arranged in nine HEAT (Huntingtin, Elongation factor 3, protein phosphatase 2A, TOR1) repeats. wikipedia.org This HEAT repeat domain is crucial for the formation of the TSC complex, as it mediates the direct interaction with the C-terminal coiled-coil domain of the TSC1 protein, Hamartin. ntu.edu.sg The crystallographic data served as a template to generate a homology model of the human this compound N-terminus, providing a structural basis for understanding how pathogenic mutations in this region can disrupt TSC complex formation and lead to disease. ntu.edu.sgwikipedia.org

Another key domain of this compound that has been structurally characterized by X-ray crystallography is the GTPase-activating protein (GAP) domain. nih.govnih.gov The crystal structure of the human TSC2 GAP domain was determined, revealing the canonical fold for Rap/Ran GAP domains. nih.govuniprot.org This structural work provided a detailed view of the catalytic site, including the critical "asparagine thumb" (Asn1643), which is essential for accelerating the hydrolysis of GTP by the small GTPase Rheb (Ras homolog enriched in brain). nih.gov By modeling the interaction with Rheb, the crystallographic structure has illuminated the precise mechanism of catalysis and has helped to explain why specific disease-causing missense mutations within the GAP domain abolish its enzymatic activity, leading to the constitutive activation of mTORC1. nih.govuniprot.org

| Domain | Organism | Resolution (Å) | Key Structural Features | PDB ID |

| N-terminal Domain | Chaetomium thermophilum | 2.5 | α-solenoid fold, 9 HEAT repeats | 5FVM |

| GAP Domain | Homo sapiens | 2.1 | Catalytic "asparagine thumb" (N1643) | 6SSH |

This table summarizes key findings from X-ray crystallography studies on this compound (TSC2) domains.

Cryo-Electron Microscopy (Cryo-EM) of the this compound (TSC2) Complex

While X-ray crystallography has been invaluable for studying individual domains, cryo-electron microscopy (Cryo-EM) has emerged as a powerful technique to visualize the architecture of the entire, large Tuberous Sclerosis Complex. Recent Cryo-EM studies have successfully resolved the structure of the human TSC complex, which includes two copies of this compound (TSC2), two copies of Hamartin (TSC1), and one copy of TBC1D7. nih.govuniprot.orgnih.gov

These studies have revealed that the TSC complex has an elongated, asymmetric, arch-shaped or "scorpion-like" architecture. ntu.edu.sgwikipedia.org The core of the complex is a tail-to-tail dimer of this compound. uniprot.orgnih.gov The two TSC1 molecules are interwoven and wrap around the central TSC2 dimer, stabilizing its structure. uniprot.org This arrangement is critical, as TSC1 is known to protect TSC2 from degradation. The single TBC1D7 subunit is located at one end of the complex, interacting with the coiled-coil region of TSC1. uniprot.orgntu.edu.sg

| Technique | Complex Composition | Stoichiometry (TSC1:TSC2:TBC1D7) | Overall Architecture | Key Findings |

| Single-particle Cryo-EM | TSC1, TSC2, TBC1D7 | 2:2:1 | Elongated, asymmetric, arch-shaped | Reveals tail-to-tail TSC2 dimer; TSC1 stabilizes TSC2; GAP domains are positioned to bind Rheb. |

This table outlines the major contributions of Cryo-EM to understanding the this compound (TSC2) complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound (TSC2) Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein dynamics, conformational changes, and the structure of flexible or intrinsically disordered regions in solution. However, the application of NMR to a protein as large as this compound (~200 kDa) and the entire TSC complex (~600 kDa) presents significant technical challenges. The large size leads to slow molecular tumbling, which in turn causes rapid signal decay and extensive signal overlap, making spectral analysis extremely difficult.

To date, there are no published studies reporting the use of NMR spectroscopy to analyze the conformational dynamics of the full-length this compound protein or the intact TSC complex. The high-resolution structural information available has been obtained through X-ray crystallography of smaller, stable domains and Cryo-EM of the entire complex.

While comprehensive NMR studies are lacking, the existing structural data suggests regions of this compound that could be amenable to NMR analysis if studied as isolated fragments. For instance, both crystallographic and Cryo-EM studies have noted the presence of extensive loop sequences and potentially disordered linker regions connecting the major domains of this compound. wikipedia.org These flexible regions are often difficult to resolve with other structural methods but are ideal targets for NMR. Investigating the dynamics of these linkers by NMR could provide insight into how the domains are oriented relative to each other and how signals are allosterically transmitted through the protein upon binding to regulatory partners or post-translational modification. However, specific research findings based on the application of NMR to this compound's conformational dynamics are not currently available in the scientific literature.

Biochemical Mechanisms of Tuberin Tsc2 Catalytic Activity

GTPase-Activating Protein (GAP) Activity of Tuberin (TSC2) Towards Rheb

The TSC complex, with TSC2 as the catalytic subunit, specifically targets Rheb to enhance its intrinsic GTPase activity. nih.govnovusbio.comnih.gov This leads to the conversion of Rheb from its active GTP-bound state to its inactive GDP-bound state. uin-malang.ac.idacs.org

Chemical Reaction Mechanism of Rheb-GTP Hydrolysis Catalysis

The hydrolysis of GTP bound to Rheb involves the cleavage of the terminal phosphate (B84403) bond, releasing inorganic phosphate (Pi) and leaving Rheb bound to GDP. TSC2 significantly accelerates this reaction. utoronto.cauark.edu Unlike many other GAPs, such as Ras-GAP, which utilize a catalytic "arginine finger" to stabilize the transition state of GTP hydrolysis, TSC2 employs a distinct mechanism. nih.govuark.edu Research suggests that TSC2 utilizes a catalytic "asparagine thumb" mechanism. nih.govnih.govutoronto.cauark.edu Specifically, a key asparagine residue within the TSC2 GAP domain is believed to play a crucial role in positioning a water molecule for the nucleophilic attack on the γ-phosphate of GTP, thereby facilitating hydrolysis. nih.govacs.org

Identification and Role of Key Catalytic Residues in the this compound (TSC2) GAP Domain (e.g., N1643)

Several residues within the GAP domain of TSC2 are critical for its catalytic activity towards Rheb. A prominent example is Asparagine 1643 (N1643). researchgate.netnih.govresearchgate.netpdbj.org Structural and biochemical studies have identified N1643 as a key residue in the "asparagine thumb" mechanism. researchgate.netnih.govacs.orgresearchgate.netpdbj.org This residue is thought to stabilize the γ-phosphate of GTP and promote the nucleophilic attack by a water molecule. nih.govacs.org

Mutations in N1643, such as alanine (B10760859) substitutions, have been shown to largely impair the GAP activity of TSC2. nih.gov Other residues, including Lysine (B10760008) 1638 (K1638), Histidine 1640 (H1640), and Leucine (B10760876) 1641 (L1641), within the catalytic helix of TSC2's GAP domain also contribute to supporting the conformation of the asparagine thumb and are important for GAP activity. nih.govresearchgate.net

Substrate Specificity and Affinity of this compound (TSC2) for Rheb

TSC2 exhibits high specificity for Rheb as its substrate. nih.govoup.com While TSC2 shares some structural similarity with other GAPs like Rap1GAP, the specific interactions between the TSC2 GAP domain and Rheb confer this substrate specificity. nih.gov Studies involving structural comparisons of TSC2 GAP with other GAP-GTPase complexes, such as Ras-RasGAP and Rap1-Rap1GAP, highlight distinct features in the TSC2-Rheb interface that contribute to this specificity. nih.gov

The interaction between TSC2 and Rheb is crucial for the catalytic activity. uark.edu Biochemical studies, including in vitro binding assays, have been used to characterize the interaction and understand how mutations might affect the binding affinity. uark.edu The binding pattern between Rheb and TSC2 differs from that observed in Rap1-Rap1GAP and Ras-RasGAP complexes, suggesting unique interactions that dictate specificity. nih.gov

Kinetic Analysis of this compound (TSC2)-Mediated GTP Hydrolysis

Kinetic analysis provides quantitative insights into the efficiency and mechanism of TSC2-stimulated Rheb GTP hydrolysis. Real-time assays, such as those utilizing nuclear magnetic resonance (NMR), have been developed to monitor the conversion of Rheb-GTP to Rheb-GDP. utoronto.canih.gov

These studies have demonstrated that TSC2 significantly accelerates the rate of GTP hydrolysis by Rheb compared to Rheb's intrinsic hydrolysis rate. nih.govutoronto.canih.gov For example, TSC2 has been shown to accelerate Rheb GTP hydrolysis by approximately 50-fold. utoronto.canih.gov Kinetic parameters, such as reaction rates and thermodynamic activation parameters, have been determined to understand the energy landscape of the catalyzed reaction. utoronto.ca

Data from kinetic experiments can be represented in tables and figures, illustrating the decrease in Rheb-GTP levels and the corresponding increase in Rheb-GDP over time in the presence of TSC2. nih.govutoronto.ca

| Time (arbitrary units) | % Rheb-GTP (without TSC2) | % Rheb-GTP (with TSC2) |

| 0 | 100 | 100 |

| 10 | ~95 | ~60 |

| 20 | ~90 | ~30 |

| 40 | ~80 | ~10 |

| 60 | ~70 | <5 |

Note: This table is illustrative, based on descriptions of kinetic data profiles. nih.govutoronto.ca

Enzymatic Characterization of this compound (TSC2) Mutants and Variants

Characterizing the enzymatic activity of TSC2 mutants and variants is essential for understanding the functional consequences of genetic alterations found in tuberous sclerosis patients and for dissecting the molecular mechanism of TSC2's GAP activity. novusbio.comresearchgate.netuark.edunih.gov

Mutations within the GAP domain of TSC2 are frequently associated with tuberous sclerosis, indicating the critical importance of this domain's catalytic function. novusbio.comnih.govuark.edu Studies have shown that many disease-associated mutations in the TSC2 GAP domain impair its ability to stimulate Rheb GTP hydrolysis. uark.edunih.gov

For instance, mutations affecting key catalytic residues like N1643 significantly reduce or abolish GAP activity. nih.gov Other mutations outside the core catalytic residues but still within the GAP domain or even in regions outside the defined GAP domain can also impact TSC2 function, potentially by affecting protein folding, stability, or interaction with other components of the TSC complex or Rheb. nih.govuark.edu

Enzymatic characterization of mutants typically involves expressing and purifying mutant TSC2 proteins or the entire TSC complex containing the mutant TSC2, and then performing in vitro GAP assays with purified Rheb-GTP. nih.govuark.edu By comparing the GTP hydrolysis rates catalyzed by wild-type TSC2 and mutant variants, researchers can quantify the impact of specific mutations on enzymatic activity. uark.edunih.gov

Data from such studies often show a range of effects, from complete loss of GAP activity to partial impairment, depending on the nature and location of the mutation. nih.gov These findings correlate with the severity and manifestation of tuberous sclerosis in patients. novusbio.comuark.edu

| TSC2 Variant | Location of Mutation | Relative GAP Activity (vs. Wild-Type) | Associated Phenotype (if applicable) |

| Wild-Type | - | 100% | Normal |

| N1643A | GAP domain | Severely Impaired/Abolished | Associated with TSC |

| R1701Q | GAP domain | No GAP activity detected | Found in TSC patients |

| R1703Q | GAP domain | No GAP activity detected | Found in TSC patients |

| (Other disease-associated mutants) | GAP domain/Other regions | Reduced to Severely Impaired | Associated with TSC |

Note: This table is illustrative, based on findings from enzymatic characterization studies. nih.govnih.govnih.gov

Beyond catalytic activity, some mutations might also affect the interaction between TSC2 and Rheb, further contributing to the dysregulation of the pathway. uark.eduresearchgate.net Studies investigating the binding affinity of mutant TSC2 proteins for Rheb can provide additional insights into the mechanisms by which these mutations impair TSC complex function. uark.eduresearchgate.net

Complex Assembly and Intermolecular Chemical Interactions of Tuberin Tsc2

Tuberin (TSC2)-Hamartin (TSC1) Heterodimerization and Stoichiometry

TSC1 and TSC2 are widely expressed and highly conserved across species. dovepress.com They form a stable heterodimer, which is essential for their function. nih.govcochranelibrary.comtandfonline.com The interaction between TSC1 and TSC2 is crucial for stabilizing both proteins, as monomeric forms are prone to degradation. biorxiv.orgtandfonline.com

Current research indicates that the TSC complex, including TBC1D7, assembles with a stoichiometry of 2:2:1 for TSC1, TSC2, and TBC1D7, respectively. frontiersin.orgmdpi.comnih.govrcsb.orgresearchgate.netnih.gov This stoichiometry results in an asymmetric modular organization of the complex. nih.gov

| Subunit | Stoichiometry in TSC Complex |

| TSC1 (Hamartin) | 2 |

| TSC2 (this compound) | 2 |

| TBC1D7 | 1 |

Structural Basis of TSC1-TSC2 Binding Interfaces

The interaction between TSC1 and TSC2 involves multiple regions of both proteins. The N-terminal region of TSC2 has been shown to interact with the C-terminal half of TSC1. nih.gov Specifically, the N-terminus of TSC2 forms a HEAT repeat domain that binds to the C-terminus of TSC1. nih.gov Mutations in conserved surface residues within the TSC2 N-terminus can impair its co-purification with TSC1, highlighting the importance of this interface for complex formation. nih.gov

Structural studies, including cryo-electron microscopy (cryo-EM), have provided detailed insights into the architecture of the human TSC complex. biorxiv.orgrcsb.orgresearchgate.netnih.govresearchgate.netbiorxiv.orgmonash.edu The complex forms an elongated, arch-shaped or scorpion-like structure. biorxiv.orgrcsb.orgresearchgate.netresearchgate.netbiorxiv.org The core of the complex is formed by a flexible TSC2 HEAT repeat dimer, with the TSC1 coiled-coil dimer running along its inner surface, breaking the symmetry of the TSC2 dimer. biorxiv.orgbiorxiv.orgmonash.edu The two TSC2 molecules interact via their dimerization domains in an antiparallel manner. frontiersin.org The TSC1 coiled-coil dimer makes multiple contacts with the TSC2 dimer, contributing to the stability of the complex. mdpi.com A previously undetected N-terminal TSC1 dimer also clamps onto the core scaffold. monash.edu

Specific regions involved in the TSC1-TSC2 interaction include the coiled-coil domain of TSC1 and a discrete N-terminal region of TSC1 (residues 302–430), which are important for TSC2 binding. nih.gov The C-terminal coiled-coil domain of TSC1 is required for binding to TSC2. biorxiv.org

Kinetic Parameters of TSC1-TSC2 Complex Formation and Dissociation

While the stability and essential nature of the TSC1-TSC2 heterodimer are well-established, detailed kinetic parameters regarding the rates of complex formation and dissociation are less extensively documented in the provided search results. However, the complex is described as stable and assembled with rapid kinetics post-translationally. cochranelibrary.comtandfonline.com This stability is crucial for the function of both TSC1 and TSC2 and prevents their degradation. biorxiv.orgtandfonline.com

Integration of TBC1D7 as a Third Subunit into the this compound (TSC2) Complex

TBC1D7 is recognized as a stably associated and ubiquitous third core subunit of the TSC1-TSC2 complex. nih.govresearchgate.netdovepress.comnih.govreactome.orgacs.org Its integration into the complex is essential for the full functional activity of the TSC complex. nih.govresearchgate.net

Chemical Interactions Governing TSC1-TBC1D7 and TSC2-TBC1D7 Association

TBC1D7 primarily binds to the TSC1-TSC2 complex through a direct interaction with TSC1. nih.govresearchgate.netnih.govreactome.orgoup.combiorxiv.org Specifically, TBC1D7 interacts with the C-terminal region of the coiled-coil domain of TSC1. nih.govacs.orgoup.comrcsb.org Crystal structures of the TBC1D7-TSC1 complex reveal that TBC1D7 interacts simultaneously with two parallel TSC1 helices from two TSC1 molecules. nih.govoup.comrcsb.org This interaction is largely hydrophobic, involving the α4 and α5 helices of TBC1D7 and the α1 helix of TSC1. nih.govoup.com Conserved hydrophobic residues on TBC1D7's α4 and α5 helices recognize the α1 helix of one TSC1 molecule, while the C-terminal tip of TBC1D7's α4 helix interacts with a second TSC1 molecule. oup.com

While TBC1D7 binds directly to TSC1, there is currently no strong evidence suggesting a direct interaction between TBC1D7 and TSC2 within the complex. nih.govbiorxiv.org Co-immunoprecipitation studies support this lack of direct interaction between TBC1D7 and TSC2. nih.govbiorxiv.org

Impact of TBC1D7 on this compound (TSC2) Complex Stability and Activity

TBC1D7 plays a significant role in stabilizing the TSC1-TSC2 complex. nih.govnih.govreactome.orgacs.orgoup.com It achieves this by stabilizing the dimerization of the TSC1 C-terminal coiled-coil region, which is presumed to facilitate the dimerization of the N-terminal part of TSC1 to which TSC2 binds. oup.com Loss of TBC1D7 has been shown to decrease the association between TSC1 and TSC2. nih.govresearchgate.netdovepress.comnih.govnih.gov

The presence of TBC1D7 also impacts the Rheb-GAP activity of the complex. TBC1D7 knockdown leads to decreased Rheb-GAP activity, increased mTORC1 signaling, delayed autophagy induction, and enhanced cell growth under poor conditions. nih.govresearchgate.netdovepress.comnih.gov This indicates that TBC1D7 contributes to the full functional activity of the TSC complex. nih.govresearchgate.net

Broader this compound (TSC2) Protein-Protein Interaction Network Mapping

Beyond its core association with TSC1 and TBC1D7, this compound (TSC2) is involved in a broader protein-protein interaction network, reflecting its role as a central integrator of various cellular signals upstream of mTORC1. The TSC complex as a whole interacts with numerous proteins that regulate its localization, activity, and signal integration.

Proteins implicated in regulating the localization of the TSC complex, potentially through binding to TSC2, include Rag GTPase heterodimers, Rheb, G3BP1, and RhoB. researchgate.net The recruitment of the TSC complex to Rheb on the lysosome is reported to be promoted by Rag GTPases upon amino acid starvation. nih.gov

Kinases that phosphorylate and regulate TSC2 include Akt, AMPK, MAPK, IKKβ, and CDK1. pnas.orgaesnet.org For instance, insulin-dependent Akt phosphorylation of TSC2 can lead to the translocation of the TSC complex from the lysosomal membrane to the cytosol, away from its target Rheb. nih.gov DYRK1A is another kinase that interacts with the TSC complex and phosphorylates TSC2 at T1462, which can inhibit TSC2 activity and activate mTORC1. elifesciences.org The extracellular signal-regulated kinase 1/2 (ERK1/2) can also phosphorylate TSC2 at S664, leading to TSC1-TSC2 dissociation. nih.gov p90 ribosomal S6 kinase, downstream of ERK1/2, can inactivate TSC2 by phosphorylating it at Ser1798. nih.gov

The TSC complex also interacts with chaperone proteins like HSP70 and HSP90, which are important for the stability of TSC2. acs.org Inhibition of these chaperones can lead to TSC2 ubiquitination and degradation. acs.org

Furthermore, studies mapping protein networks associated with genetic syndromes like Tuberous Sclerosis Complex have identified interactions between proteins associated with TSC and those involved in other neurological disorders, such as SHANK3, which interacts with TSC1 and shares protein partners at the synapse. thetransmitter.org This highlights the interconnectedness of pathways regulated by the TSC complex with other cellular processes.

| Interacting Protein/Complex | Interaction Type/Role |

| TSC1 | Core subunit, forms stable heterodimer, essential for TSC2 stability |

| TBC1D7 | Core subunit, stabilizes TSC1 dimerization and complex integrity, enhances GAP activity |

| Rheb | Target GTPase, inactivated by TSC2 GAP activity |

| mTORC1 | Downstream target, inhibited by the TSC complex |

| Rag GTPases | Regulate TSC complex localization to the lysosome |

| G3BP1, RhoB | Implicated in regulating TSC complex localization |

| Akt | Kinase, phosphorylates TSC2, regulates complex localization |

| AMPK | Kinase, phosphorylates TSC2, enhances repressor function |

| MAPK | Kinase, phosphorylates TSC2 |

| IKKβ | Kinase, phosphorylates TSC2 |

| CDK1 | Kinase, phosphorylates TSC2 |

| DYRK1A | Kinase, interacts with TSC complex, phosphorylates TSC2 |

| ERK1/2 | Kinase, phosphorylates TSC2, can lead to TSC1-TSC2 dissociation |

| p90 ribosomal S6 kinase | Kinase, inactivates TSC2 by phosphorylation |

| HSP70, HSP90 | Chaperones, maintain TSC2 stability |

| SHANK3 | Interacts with TSC1, involved in protein networks related to neurological disorders |

| WIPI3 | Lysosomal recruitment factor, binds TSC1, provides membrane anchor point |

Direct Binding Partners

TSC2 engages in direct protein-protein interactions that are fundamental to its role within the cell. A primary interaction involves its association with TSC1 (hamartin) to form the core TSC1-TSC2 complex. nih.govuniprot.org This complex functions as a GTPase-activating protein (GAP) for the small GTPase Rheb, stimulating Rheb's intrinsic GTPase activity and thereby inhibiting mTORC1. nih.govuniprot.orguniprot.org

Beyond the core complex, TSC2 interacts with other proteins that influence its localization, stability, or function. HSPA1A, a member of the HSP70 family of heat shock proteins, has been shown to interact with TSC2. genecards.orggenecards.org Heat shock proteins like HSP70 and HSP90 are known molecular chaperones involved in protein folding and stability. uniprot.orghmdb.ca NAA10 (N-alpha-acetyltransferase 10), also known as ARD1, acetylates and stabilizes TSC2, suggesting a direct or indirect interaction that impacts TSC2 protein levels. wikipedia.org

While other proteins such as 14-3-3, p27 (CDKN1B), FIP200 (RB1CC1), OGG1, Cyclin B1 (CCNB1), FOXO1, HSP90 (HSP90AA1), RRAGA, and WDR45B were listed as potential binding partners, direct binding interactions with TSC2 were not explicitly detailed for all of these in the provided search results. The TSC complex has been reported to interact with chaperones HSP90 and HSP70, along with co-chaperones, suggesting a broader association with the chaperone machinery. genecards.org FIP200 (RB1CC1) has been reported to regulate cell size by interaction with the TSC1-TSC2 complex. nih.gov p27 (CDKN1B) is a cell cycle regulator whose levels can be influenced in contexts where TSC proteins are implicated in cancer. nih.gov 14-3-3 proteins are known to bind to phosphorylated motifs on target proteins, and while they interact with many signaling proteins, a direct interaction with TSC2 was not specifically detailed in the provided snippets. wikipedia.orggsea-msigdb.org Similarly, direct interactions between TSC2 and OGG1, Cyclin B1, FOXO1, RRAGA, or WDR45B were not clearly established in the search results.

Modulation of this compound (TSC2) Interactions by Upstream Signaling Molecules

The activity and interactions of TSC2 are significantly modulated by various upstream signaling pathways, allowing the TSC complex to integrate diverse cellular signals. Key pathways that influence TSC2 include the PI-3K/Akt, LKB1/AMPK, and MEK/ERK cascades. nih.gov

Akt, a downstream kinase in the PI-3K pathway, phosphorylates TSC2 at specific residues, such as S939 and T1462. nih.govnih.gov This phosphorylation leads to the inactivation of TSC2, thereby relieving its inhibition of Rheb and consequently activating mTORC1 signaling. nih.govnih.gov The tumor suppressor PTEN acts upstream of the PI-3K/Akt pathway, influencing this regulatory axis. nih.gov

Conversely, the LKB1/AMPK pathway provides an opposing regulatory input. LKB1 activates AMPK, which phosphorylates TSC2 at different sites, including T1227 and S1345. nih.govnih.gov These phosphorylations by AMPK activate TSC2, enhancing its GAP activity towards Rheb and thus inhibiting mTORC1, counteracting the effects of Akt and ERK1/2 signaling. nih.gov

The MEK/ERK signaling cascade also impacts TSC2. ERK-dependent phosphorylation of TSC2 can lead to the dissociation of the TSC1-TSC2 complex. uniprot.org This dissociation impairs TSC2's ability to inhibit mTOR signaling, contributing to processes like cell proliferation and potentially oncogenic transformation. uniprot.org Ras is a signaling molecule that operates upstream of mTOR and can influence these pathways. nih.gov

The modulation of TSC2 by these upstream signals highlights its critical position as a convergence point for pathways regulating cell growth, metabolism, and proliferation.

Post Translational Chemical Modifications and Their Biochemical Consequences on Tuberin Tsc2

Phosphorylation of Tuberin (TSC2)

Phosphorylation is a key regulatory mechanism for this compound, with various kinases targeting specific serine and threonine residues. These phosphorylation events can either enhance or reduce the GAP activity of the TSC complex towards Rheb, thereby modulating mTORC1 signaling in response to diverse cellular stimuli such as growth factors, energy levels, and stress.

Identification and Characterization of Phosphorylation Sites

Multiple phosphorylation sites have been identified on this compound, serving as crucial regulatory nodes. Key sites include Ser939, Thr1462, Ser540, Ser664, and Ser1798 (human full-length numbering). Phosphorylation at sites such as Ser939 and Thr1462 is particularly well-characterized in the context of growth factor signaling. biorxiv.orgelifesciences.org These sites are targeted by kinases like Akt and ERK, and their phosphorylation is associated with the inhibition of the TSC complex's suppressive effect on Rheb, leading to mTORC1 activation. biorxiv.orgelifesciences.org

Kinase-Specific Phosphorylation of this compound (TSC2)

A variety of kinases are known to phosphorylate this compound, integrating signals from different upstream pathways to regulate mTORC1 activity.

| Kinase | This compound Phosphorylation Sites (Examples) | Upstream Stimuli (Examples) | Effect on TSC2 Activity | Effect on mTORC1 Activity | Source |

|---|---|---|---|---|---|

| Akt | S939, T1462, S981, S1130, S1132 | Growth factors, Insulin (B600854) | Inhibits | Activates | biorxiv.orgelifesciences.orgresearchgate.net |

| AMPK | Low energy levels (e.g., glucose scarcity) | Promotes GAP function | Suppresses | biorxiv.orgelifesciences.orgresearchgate.net | |

| ERK | Overlapping and distinct sites from Akt | Growth factors | Reduces inhibition of Rheb | Activates | biorxiv.orgelifesciences.org |

| RSK1 | S1364, others | Growth factors | Reduces inhibition of Rheb | Activates | biorxiv.orgelifesciences.orgresearchgate.net |

| DAPK | invivochem.comguidetomalariapharmacology.orgfishersci.at | ||||

| GSK3 | wikipedia.orgciteab.comabcam.com | ||||

| Cdk1 | Cell cycle progression | nih.govijpsonline.comabcam.comguidetoimmunopharmacology.org | |||

| IKKbeta | |||||

| DYRK1A | T1462 | Inhibits | Promotes | elifesciences.org | |

| MK2 | S1210 | Serum | Inhibits | Activates | elifesciences.org |

| PKC | S1364 | life-science-alliance.org |

Akt is a key kinase that phosphorylates this compound at multiple residues, including Ser939, Thr1462, Ser981, Ser1130, and Ser1132, in response to growth factors and insulin. biorxiv.org This phosphorylation is crucial for relieving the TSC complex's inhibition of Rheb, thereby activating mTORC1. biorxiv.orgelifesciences.org

AMPK, an energy sensor, phosphorylates this compound at different sites compared to Akt and ERK. biorxiv.orgresearchgate.net AMPK-mediated phosphorylation enhances the GAP function of the TSC complex, leading to the suppression of mTORC1 activity during conditions of low energy. biorxiv.orgelifesciences.org

The ERK-RSK pathway also contributes to mTORC1 activation by phosphorylating this compound at both distinct and overlapping sites with Akt. biorxiv.orgelifesciences.org RSK1, a downstream kinase of ERK, is known to phosphorylate this compound, reducing its inhibitory effect on Rheb. biorxiv.orgresearchgate.net

Other kinases implicated in this compound phosphorylation include DAPK, GSK3, Cdk1, and IKKbeta, although the specific sites and their precise biochemical consequences may vary. DYRK1A has been shown to phosphorylate TSC2 at T1462, promoting mTORC1 activity. elifesciences.org MK2 phosphorylates TSC2 at S1210, leading to inhibition of TSC2 activity and activation of mTORC1. elifesciences.org PKC can phosphorylate S1364 on TSC2. life-science-alliance.org

Biochemical Impact of Phosphorylation on this compound (TSC2) Conformation, Activity, and Interactions

Phosphorylation of this compound has profound biochemical consequences, primarily by modulating its interaction with Rheb and its localization within the cell. Phosphorylation by kinases like Akt and ERK leads to a reduction in the TSC complex's ability to stimulate Rheb GTP hydrolysis. biorxiv.orgelifesciences.org This is often achieved by promoting the translocation of the TSC complex away from the lysosomal membrane, where Rheb and mTORC1 reside. life-science-alliance.orgnih.gov Conversely, dephosphorylated or less phosphorylated TSC2 is typically localized to the lysosome, where it can effectively inhibit Rheb. life-science-alliance.orgnih.gov

The phosphorylation status of this compound also influences its interaction with other proteins, such as 14-3-3 proteins, which can bind to phosphorylated sites and further regulate TSC complex localization and activity. researchgate.net

Phosphatase-Mediated Dephosphorylation Mechanisms

While the focus is often on kinases, phosphatases play an equally critical role in reversing phosphorylation and restoring this compound's inhibitory function on mTORC1. Although specific phosphatases targeting key this compound phosphorylation sites are not explicitly detailed in the provided search results, the dynamic nature of phosphorylation implies the involvement of cellular phosphatases to counterbalance kinase activity and allow for the deactivation of mTORC1 signaling when stimuli are withdrawn.

Ubiquitination and Protein Degradation of this compound (TSC2)

In addition to phosphorylation, ubiquitination is another crucial post-translational modification that regulates this compound function, primarily by controlling its protein stability and degradation.

E3 Ubiquitin Ligases Targeting this compound (TSC2)

The ubiquitination of this compound is mediated by E3 ubiquitin ligases, which catalyze the transfer of ubiquitin to lysine (B10760008) residues on this compound, marking it for proteasomal degradation.

| E3 Ubiquitin Ligase Complex | Components (if applicable) | Effect on TSC2 | Consequence | Source |

|---|---|---|---|---|

| FBW5-DDB1-CUL4-ROC1 | FBW5, DDB1, CUL4, ROC1 | Promotes ubiquitination and degradation | Decreased TSC2 levels, potential mTORC1 activation | nih.gov |

| HERC1 | Contributes to degradation | Decreased TSC2 levels | nih.govoncotarget.com | |

| PAM | Binds to TSC2, leads to ubiquitination and degradation | Decreased TSC2 levels | researchgate.net | |

| E6AP | Binds to TSC2, leads to ubiquitination and degradation | Decreased TSC2 levels | researchgate.netfrontiersin.org | |

| TRIM6 | Binds to TSC2, leads to ubiquitination and degradation | Decreased TSC2 levels | researchgate.net |

Several E3 ubiquitin ligases have been identified that target this compound for ubiquitination and subsequent proteasomal degradation. The FBW5-DDB1-CUL4-ROC1 E3 ubiquitin ligase complex has been shown to bind to this compound and promote its degradation. nih.gov Overexpression of components like FBW5 or CUL4A leads to decreased this compound protein levels, an effect that can be counteracted by the coexpression of TSC1, which is known to stabilize this compound. nih.govoncotarget.com Conversely, depletion of FBW5, DDB1, or CUL4A/B results in this compound accumulation. nih.gov

HERC1 is another ubiquitin ligase that has been reported to contribute to this compound degradation. nih.govoncotarget.com TSC1 is thought to prevent this compound ubiquitination by HERC1, thus stabilizing the TSC complex. oncotarget.com

Other E3 ligases, including PAM, E6AP (also known as Ube3a), and TRIM6, have also been shown to bind to this compound, leading to its ubiquitination and targeting for proteasomal degradation. researchgate.netfrontiersin.org Degradation of this compound by E6AP may contribute to certain pathological conditions. frontiersin.org

Role of Ubiquitination in this compound (TSC2) Protein Stability and Turnover

This compound (TSC2) is recognized as a short-lived protein that undergoes active ubiquitination, a process critical for its turnover and the regulation of the TSC complex. nih.govresearchgate.net Protein turnover plays a significant role in the regulation of TSC function. nih.gov The ubiquitination of this compound targets it for degradation, primarily via the proteasome pathway. researchgate.netresearchgate.net

The stability of this compound is influenced by its interaction with Hamartin (TSC1), the product of the TSC1 gene. TSC1 acts as a stabilizer of TSC2, protecting it from degradation by inhibiting its ubiquitination. researchgate.netresearchgate.net Studies have shown that the binding of Hamartin to this compound prevents this compound ubiquitination. researchgate.net The amino-terminal two-thirds of this compound have been identified as being responsible for its ubiquitination and for the stabilization of Hamartin. researchgate.net Conversely, mutations in TSC2 that disrupt the interaction with Hamartin, such as the TSC2 R611Q mutant, result in highly ubiquitinated this compound that is unable to stabilize Hamartin. researchgate.netresearchgate.net

Several E3 ubiquitin ligases have been implicated in the ubiquitination of this compound, leading to its degradation. These include:

FBW5–DDB1–CUL4–ROC1 complex: This E3 ubiquitin ligase complex has been shown to regulate TSC2 protein stability and TSC complex turnover. Overexpression of FBW5 or CUL4A promotes TSC2 degradation, an effect that is counteracted by the co-expression of TSC1. Conversely, depletion of FBW5, DDB1, or CUL4A/B leads to the stabilization of TSC2. nih.govnih.gov

HERC1 researchgate.net

PAM researchgate.net

E6AP researchgate.net

TRIM6 researchgate.net

These E3 ligases bind to TSC2, leading to its polyubiquitination and subsequent targeting for proteasomal degradation. researchgate.net

Deubiquitinating Enzymes (DUBs) Affecting this compound (TSC2) Stability

Deubiquitinating enzymes (DUBs) are proteases that reverse ubiquitination by cleaving ubiquitin from substrate proteins, thereby counteracting the effects of E3 ubiquitin ligases and influencing protein stability, localization, and function. mdpi.com DUBs play a crucial role in regulating protein degradation and can affect protein function by removing ubiquitin modifications. mdpi.com

While the direct deubiquitination of this compound by specific DUBs is an area of ongoing research, certain DUBs have been identified as candidates that may affect TSC2 stability or are involved in related regulatory networks. USP7 (HAUSP) and DUB3 have been listed as candidate DUBs affecting protein stability, and USP7 is mentioned in the context of gene-miRNA regulatory networks relevant to tuberous sclerosis complex. liverpool.ac.ukuni-freiburg.deresearchgate.netresearchgate.net USP7 is also known to regulate the stability of other proteins, such as p53 and Mdm2, highlighting its broader role in cellular regulation and potential indirect effects on pathways involving TSC2. mdpi.comcreative-diagnostics.com Further research is needed to fully elucidate the specific DUBs that directly target this compound and the precise mechanisms by which they influence its stability and function.

Other Post-Translational Modifications (e.g., Acetylation, Glycosylation) and Their Potential Biochemical Roles

Beyond ubiquitination, this compound is subject to other post-translational modifications, including acetylation, which can significantly impact its biochemical roles and regulation.

Acetylation: Acetylation of lysine residues on this compound has emerged as a critical regulatory mechanism. Studies indicate that the acetylation status of TSC2 is essential for its recruitment to the lysosome, a key cellular location for mTORC1 activation. nih.govresearchgate.netdntb.gov.ua Acetyl-TSC2 has been shown to facilitate its association with ubiquitin and subsequent degradation, which in turn can promote mTORC1 activation. nih.gov

Sirtuin1 (SIRT1), a NAD+-dependent deacetylase, plays a role in regulating TSC2 acetylation. SIRT1 activity decreases the lysine acetylation status of TSC2, leading to the inhibition of mTORC1 signaling and the concomitant activation of autophagy. nih.govresearchgate.net Resveratrol, an activator of SIRT1, has been observed to promote TSC2 deacetylation and its translocation to the lysosome, resulting in mTORC1 inhibition. nih.govresearchgate.net The deacetylated form of TSC2 appears to be crucial for regulating mTORC1 signaling and maintaining mitochondrial quality control, processes important for cellular homeostasis, particularly in cell types like pancreatic beta cells. nih.govresearchgate.net Conversely, factors like glucose can stimulate mTORC1 signaling and potentially influence protein acetylation, including that of TSC2. nih.gov

Acetylation of TSC2 by arrest-defective protein 1 (ADR1) has also been reported to potentially help prevent tumorigenesis. nih.gov However, further research is necessary to fully understand how these different post-translational modifications collectively regulate TSC1 and TSC2 protein function and their implications for tuberous sclerosis development. nih.gov

Regulation of Tuberin Tsc2 Gene Expression and Protein Turnover

Transcriptional Regulation of the TSC2 Gene

Transcriptional regulation of the TSC2 gene dictates the rate at which TSC2 mRNA is produced, thereby influencing the potential for Tuberin synthesis. This process involves the interaction of transcription factors with specific DNA sequences within the TSC2 promoter and enhancer regions, as well as broader epigenetic modifications that affect chromatin structure and gene accessibility.

Promoter/Enhancer Elements and Transcription Factor Binding

The transcription of the TSC2 gene is controlled by its promoter and enhancer elements, which serve as binding sites for various transcription factors. These factors can act as activators or repressors, modulating the initiation and rate of TSC2 transcription. While the full spectrum of transcription factors regulating TSC2 is still being elucidated, studies have begun to identify specific factors and binding sites. For instance, research indicates that TSC2 itself may act as a transcription factor and bind to the promoter of certain genes, such as Epiregulin (EREG), negatively regulating their expression. nih.govnih.govresearchgate.net This suggests a potential feedback loop or broader role for this compound in transcriptional control beyond its canonical function in the mTOR pathway. The TSC2 gene promoter region contains potential binding sites for various transcription factors, including NF-1 and STAT3. genecards.org STAT3 has been shown to interact with TSC2, and its expression is decreased in certain conditions where TSC2 expression is also reduced. europeanreview.org

Epigenetic Modulation of TSC2 Gene Expression

Epigenetic mechanisms, including DNA methylation and histone modifications, play a significant role in regulating TSC2 gene expression. Methylation of CpG islands within the TSC2 promoter region can lead to gene silencing and a reduction or complete loss of this compound expression. mdpi.comnih.gov This epigenetic silencing of TSC2 has been observed in various contexts, including TSC-associated angiomyolipomas (AMLs). mdpi.com Studies using methylation-specific PCR and chromatin immunoprecipitation have demonstrated that promoter methylation is associated with TSC2 silencing in cells derived from AMLs. mdpi.comnih.gov Furthermore, histone modifications, such as methylation and acetylation, also contribute to the epigenetic landscape of the TSC2 promoter, influencing its accessibility to the transcriptional machinery. nih.gov Treatment with chromatin-remodeling agents like histone deacetylase inhibitors (e.g., trichostatin A) or DNA demethylating agents (e.g., 5-azacytidine) can restore this compound expression in cells where TSC2 has been epigenetically silenced, highlighting the dynamic nature of this regulation. nih.gov

Post-Transcriptional and Translational Control of this compound (TSC2) Synthesis

Beyond transcriptional regulation, the amount of this compound protein synthesized is also controlled at the post-transcriptional and translational levels. These mechanisms involve the regulation of TSC2 mRNA stability and the efficiency with which it is translated into protein.

Role of MicroRNAs (e.g., miR-296) in TSC2 mRNA Regulation

MicroRNAs (miRNAs) are small non-coding RNAs that can regulate gene expression by binding to target mRNAs, leading to their degradation or translational repression. Several miRNAs have been implicated in the regulation of TSC2 expression. Notably, miR-296 has been proposed as a potential regulator of TSC2. dtic.mil Studies have found an inverse correlation between miR-296 levels and TSC2 protein levels in certain human tissues, such as uterine leiomyomas. nih.govresearchgate.net The 3' untranslated region (3'UTR) of the TSC2 mRNA contains potential binding sites for miRNAs, including a highly conserved sequence adjacent to the stop codon that harbors complementary sites for miR-296. dtic.milnih.gov While the short length of the TSC2 3'UTR might suggest limited miRNA regulation, the presence of these conserved binding sites supports the possibility of miRNA-mediated control. nih.gov Experimental evidence, including luciferase reporter assays and Western blot analysis, has been used to explore the regulatory relationship between miR-296 and TSC2. dtic.mil

mRNA Stability and Translational Efficiency Regulation

The stability of TSC2 mRNA influences the duration for which it is available for translation. Mechanisms that affect mRNA stability, such as the binding of RNA-binding proteins or the presence of specific sequences within the mRNA, can therefore impact this compound production. Furthermore, the efficiency of TSC2 mRNA translation can be regulated, affecting the rate at which ribosomes translate the mRNA into protein. The TSC1/TSC2 complex itself plays a critical role in regulating mRNA association with polysomes, which are complexes of ribosomes translating a single mRNA molecule. nih.gov Loss of TSC1 or TSC2 function can lead to dysregulated mRNA translation, particularly affecting mRNAs with a 5' terminal oligopyrimidine (TOP) motif, which encode components of the translational machinery. nih.govplos.orgnih.govresearchgate.netresearchgate.netpsu.edu This highlights a feedback mechanism where the TSC complex influences the translation of proteins involved in protein synthesis, including potentially its own synthesis or the synthesis of related regulatory factors. The mTORC1 pathway, negatively regulated by TSC1/TSC2, is a major regulator of mRNA translation initiation, primarily through its control of 4E-BP proteins and S6K1. oup.combiorxiv.orgmdpi.com

Protein Stability and Proteasomal Degradation Pathways of this compound (TSC2)

The cellular abundance of this compound is also controlled by its protein stability and degradation. This compound is subject to ubiquitination, a process that can target proteins for degradation by the proteasome. The stability of this compound is influenced by its interaction with other proteins, particularly TSC1, which forms a stable complex with this compound. TSC1 is essential for the stability of TSC2 and protects it from ubiquitination and subsequent proteasomal degradation. nih.govoncotarget.comembopress.org In the absence of TSC1, or when the TSC1-TSC2 complex is disrupted, this compound becomes less stable and is prone to degradation. nih.govoncotarget.comresearchgate.net

Several E3 ubiquitin ligases have been identified that can target this compound for degradation. HERC1 is one such E3 ligase that ubiquitinates this compound, promoting its proteasomal breakdown. nih.govoncotarget.com TSC1 competes with HERC1 for binding to the N-terminal domain of this compound, and its stronger binding affinity helps shield this compound from HERC1-mediated ubiquitination and degradation. nih.gov Other E3 ligases implicated in this compound ubiquitination and degradation include the DDB1-CUL4-ROC1 complex, which is recruited to this compound by the WD40 protein FBW5. uniprot.orgunc.edu Overexpression of FBW5 or CUL4A can promote TSC2 degradation, while their depletion stabilizes this compound. uniprot.orgunc.edu Other ligases such as PAM, E6AP, and TRIM6 have also been reported to ubiquitinate TSC2, leading to its proteasomal degradation. researchgate.net

Molecular chaperones, such as Hsp70 and Hsp90, also play a role in maintaining this compound stability and ensuring its proper folding. nih.govembopress.org Hsp70 is necessary to prevent ubiquitination and degradation of newly synthesized this compound, likely by chaperoning it to TSC1. nih.gov TSC1 also acts as a cochaperone for Hsp90, facilitating the binding of this compound to Hsp90, which is essential for preventing this compound proteasomal degradation. nih.govembopress.org Disruptions in the interaction between this compound and these chaperones or TSC1 can lead to this compound instability and degradation, contributing to the pathogenesis of tuberous sclerosis complex. nih.govoncotarget.comembopress.orgresearchgate.net The degradation of this compound following ubiquitination by Ube3a has also been suggested to contribute to certain neurological phenotypes. frontiersin.org

The stability of this compound can also be indirectly affected by its interaction with other proteins, such as p27, a cell cycle inhibitor. Loss of TSC2 can lead to decreased stability and mislocalization of p27. pnas.orgfrontiersin.org While this compound does not directly associate with p27 or the kinases that phosphorylate p27, its absence affects p27 stability through indirect pathways, potentially involving ubiquitination pathways like those involving SCF complexes. pnas.org

Here is a summary of some key regulatory mechanisms discussed:

| Regulatory Level | Mechanism | Key Players/Factors | Effect on this compound (TSC2) |

| Transcriptional | Promoter/Enhancer Binding | Transcription Factors (e.g., NF-1, STAT3, TSC2) | Modulates TSC2 mRNA synthesis rate |

| Epigenetic Modulation | DNA Methylation (CpG islands), Histone Modifications (methylation, acetylation) | Silencing or activation of TSC2 gene expression | |

| Post-Transcriptional | MicroRNA Regulation | miR-296 and potentially others | Affects TSC2 mRNA stability and/or translational repression |

| Translational | mRNA Stability and Translational Efficiency | RNA-binding proteins, 5'UTR/3'UTR elements, TSC1/TSC2 complex, mTORC1 signaling | Controls rate of this compound protein synthesis |

| Post-Translational | Protein Stability and Degradation | TSC1 interaction, Ubiquitination, Proteasomal Degradation | Controls this compound protein levels and half-life |

| E3 Ubiquitin Ligases | HERC1, DDB1-CUL4-ROC1 (with FBW5), PAM, E6AP, TRIM6, Ube3a | Targets this compound for degradation | |

| Molecular Chaperones | Hsp70, Hsp90 | Promotes proper folding and prevents degradation |

Chaperone-Mediated Stability of this compound (TSC2) (e.g., Hsp70, Hsp90)

Molecular chaperones play a vital role in the proper folding, assembly, and stability of many proteins, including tumor suppressors like this compound. Heat shock proteins 70 (Hsp70) and 90 (Hsp90) are key chaperones involved in maintaining this compound integrity.

Research indicates that this compound is a client protein of both Hsp70 and Hsp90. embopress.orgnih.gov Inhibition of either Hsp70 or Hsp90 activity leads to the ubiquitination and subsequent proteasomal degradation of this compound. embopress.orgnih.gov This suggests that these chaperones are essential for preventing this compound from being targeted for degradation. embopress.orgnih.gov

The interaction between this compound and these chaperones is facilitated by co-chaperones. Studies have shown that this compound interacts with Hsp70 and Hsp90, as well as co-chaperones such as HOP, Cdc37, PP5, and p23. embopress.orgnih.gov Notably, Hamartin (TSC1), the binding partner of this compound, has been identified as a new co-chaperone for Hsp90. embopress.orgnih.govnih.gov TSC1 interacts with Hsp90 and facilitates the folding of client proteins, including this compound, thereby preventing their ubiquitination and proteasomal degradation. embopress.orgnih.gov This highlights a coordinated effort between chaperones and TSC1 in maintaining this compound stability.

The interaction between TSC1 and Hsp90 involves the C-terminal domain of TSC1 binding to the middle domain of Hsp90, which can inhibit Hsp90 ATPase activity. embopress.orgnih.gov This interaction is crucial for the Hsp90-mediated folding and stabilization of this compound. embopress.orgnih.gov

Mechanisms Protecting this compound (TSC2) from Degradation (e.g., TSC1 interaction)

A primary mechanism protecting this compound from degradation is its interaction with Hamartin (TSC1) to form the stable TSC1-TSC2 complex. wikipedia.orgnih.govoncotarget.comoup.com TSC1 acts as a crucial stabilizer of this compound, preventing its ubiquitin-mediated degradation. wikipedia.orgembopress.orgnih.govoncotarget.comoup.com

The formation of the TSC1-TSC2 complex is essential for the stability of this compound. In the absence of TSC1, this compound is unstable and prone to degradation. nih.govsdbonline.orgbiorxiv.org Many disease-associated mutations in either TSC1 or TSC2 that disrupt the interaction between the two proteins lead to decreased this compound levels due to enhanced degradation. nih.govoncotarget.comsdbonline.org

One key mechanism by which TSC1 protects this compound involves preventing the access of E3 ubiquitin ligases to this compound. The E3 ubiquitin ligase HERC1 is known to ubiquitinate this compound, targeting it for proteasomal degradation. embopress.orgoncotarget.comresearchgate.netoncotarget.comhealth.mil TSC1 competes with HERC1 for binding to the N-terminal domain of this compound. oncotarget.com TSC1 has a stronger affinity for this compound than HERC1, effectively shielding this compound from HERC1-mediated ubiquitination and degradation. oncotarget.com

Other E3 ubiquitin ligases, such as PAM, E6AP, TRIM6, TRIM31, and the DDB1-CUL4-ROC1 complex (mediated by FBW5), have also been implicated in the ubiquitination and degradation of this compound. researchgate.netfrontiersin.orguniprot.orgsfari.orgnih.gov The interaction with TSC1 is believed to offer protection against degradation mediated by these other ligases as well. For instance, coexpression of TSC1 has been shown to protect this compound from degradation induced by FBW5 overexpression. uniprot.orgnih.gov

Beyond the direct interaction with TSC1, other factors and modifications can influence this compound stability. For example, acetylation of this compound by ARD1 has been reported to stabilize this compound and inhibit its degradation. frontiersin.org Additionally, methylation of this compound at specific residues by protein arginine methyltransferase 1 can inhibit phosphorylation at a site critical for this compound stability. frontiersin.org

The coordinated action of chaperones like Hsp70 and Hsp90, along with the protective interaction with TSC1, and other post-translational modifications, ensures the appropriate stability and function of this compound, which is critical for its role as a key regulator of the mTORC1 pathway and as a tumor suppressor.

Subcellular Localization Dynamics and Their Chemical Regulatory Mechanisms of Tuberin Tsc2

Mechanisms of Cytoplasmic and Nuclear Shuttling of Tuberin (TSC2)

The shuttling of this compound between the cytoplasm and the nucleus is a key regulatory mechanism that dictates its function. While predominantly found in the cytoplasm, this compound can translocate to the nucleus in a transient and regulated manner, influenced by specific signaling sequences within its structure and post-translational modifications. nih.govaacrjournals.org This dynamic localization allows this compound to interact with different sets of proteins and participate in distinct signaling pathways in each compartment.

The directed movement of this compound into the nucleus is mediated by specific amino acid sequences known as Nuclear Localization Signals (NLS). Research has identified a functional NLS within the C-terminal region of this compound. nih.govaacrjournals.org Specifically, studies using deletion constructs have mapped a nuclear localization sequence to the region between amino acids 1351 and 1807. physiology.orgnih.gov Further investigation has revealed that the Calmodulin (CaM) and estrogen receptor-alpha (ERα) binding domain within this C-terminal region can function as an NLS. nih.govaacrjournals.orgresearchgate.netnih.gov Two potential NLS sequences identified within this broader region are KKRH at amino acid position 1637 and PSRRGKR at position 1468. physiology.org

In contrast to the well-characterized NLS, a specific, canonical Nuclear Export Signal (NES) responsible for this compound's exit from the nucleus has not been definitively identified in the reviewed scientific literature. The export of proteins from the nucleus is often mediated by the Exportin 1/CRM1 pathway, which recognizes leucine-rich NES motifs. nih.gov While this compound does shuttle out of the nucleus, the precise sequence and mechanism driving this export remain an area for further investigation.

| Signal Type | Identified Region / Sequence | Functional Notes |

|---|---|---|

| Nuclear Localization Signal (NLS) | Amino Acids 1351-1807 | Region contains sequences necessary for nuclear import. physiology.orgnih.gov |

| Nuclear Localization Signal (NLS) | Calmodulin/ERα Binding Domain | Overlaps with the 1351-1807 region and functions as an NLS. nih.govnih.gov |

| Potential NLS | PSRRGKR (aa 1468) | A putative NLS sequence identified by computational analysis. physiology.org |

| Potential NLS | KKRH (aa 1637) | A putative NLS sequence identified by computational analysis. physiology.org |

| Nuclear Export Signal (NES) | Not definitively identified | The mechanism for this compound's export from the nucleus is not fully characterized. |

The translocation of this compound into the nucleus is not constitutive but is dynamically regulated by post-translational modifications, primarily phosphorylation. aacrjournals.org This process is linked to intracellular signaling pathways that respond to mitogens, nutrient availability, and cellular stress. aacrjournals.org

Several key phosphorylation sites have been identified that modulate this compound's subcellular location:

Serine 1798 (Ser1798): Located in the C-terminus, this residue is a phosphorylation site for both Akt and p90 ribosomal S6 kinase-1 (RSK1). aacrjournals.org Phosphorylation at Ser1798 has been shown to facilitate or enhance the nuclear localization of this compound. aacrjournals.orgresearchgate.net This suggests a mechanism where mitogenic signals can drive this compound into the nucleus to potentially modulate gene transcription events, such as those mediated by the estrogen receptor. aacrjournals.org

Serine 939 (S939) and Threonine 1462 (T1462): These are well-characterized sites for phosphorylation by the kinase Akt. In contrast to Ser1798, phosphorylation at S939 and T1462 promotes the retention of this compound in the cytoplasm. nih.gov In cycling cells with high Akt activity, this compound is predominantly cytoplasmic. Conversely, in arrested G0 cells where Akt activity is low, a significant portion of this compound is found in the nucleus. nih.gov This indicates that different phosphorylation events can have opposing effects on this compound's localization, allowing for fine-tuned control in response to diverse cellular cues.

This dual regulation highlights a complex system where growth factor signaling via Akt can sequester this compound in the cytoplasm to regulate mTORC1, while other signals can promote its nuclear entry to perform distinct functions. nih.govnih.gov

| Phosphorylation Site | Kinase | Effect on Localization | Cellular Context |

|---|---|---|---|

| Ser1798 | Akt, p90-RSK1 | Promotes nuclear import. aacrjournals.orgaacrjournals.org | Response to mitogenic stimulation (e.g., phorbol esters). aacrjournals.org |

| S939 / T1462 | Akt | Promotes cytoplasmic retention / Downregulates nuclear localization. nih.gov | High growth factor signaling in cycling cells. nih.govnih.gov |

Association of this compound (TSC2) with Cellular Organelles and Membranes

Beyond its nucleocytoplasmic shuttling, this compound associates with various organelles, positioning it at critical hubs of cellular metabolism and signaling.

This compound's localization to the lysosomal surface is a critical, universal response to cellular stress and is central to its function as an inhibitor of the mTORC1 complex. nih.gov The TSC complex is recruited to the lysosome to inactivate its substrate, the small GTPase Rheb, which also resides on the lysosomal membrane. nih.gov

This recruitment is a highly regulated process. Under optimal growth conditions, with both sufficient amino acids and growth factors, this compound is maintained in a diffuse cytoplasmic state. nih.gov However, the absence of either amino acids or growth factors, or the presence of other cellular stresses (like energy stress or oxygen deprivation), is sufficient to trigger the translocation of this compound to the lysosome. nih.gov This relocalization is reversible upon restoration of favorable conditions. The recruitment of this compound to the lysosome upon amino acid starvation is dependent on the Rag GTPases. nih.gov This mechanism ensures that mTORC1, the master regulator of cell growth, is rapidly inactivated when conditions are not favorable, thus preventing anabolic processes and conserving resources. nih.govresearchgate.net

Evidence from immunofluorescence and confocal microscopy has demonstrated the presence of this compound within mitochondria. physiology.orgnih.gov This localization is not random; studies using deletion constructs have identified a specific mitochondrial localization sequence within the region of amino acids 901-1350 of the this compound protein. physiology.orgnih.gov

The biochemical significance of this compound's presence in mitochondria is linked to cellular energy sensing. Intriguingly, the mitochondrial targeting region of this compound contains phosphorylation sites for AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. physiology.org This co-localization suggests a direct role for this compound in integrating signals about the cell's energy levels from the mitochondria into the broader cellular signaling network, potentially influencing processes like apoptosis and metabolism.

This compound has been shown to localize to the Golgi apparatus, a central organelle for protein modification and trafficking. nih.gov Immunofluorescence studies have demonstrated that this compound co-localizes with Golgi-specific marker proteins such as mannosidase-II and furin. This localization is disrupted by treatment with Brefeldin A, a drug that causes the disassembly of the Golgi complex, further confirming its association. nih.gov

Functionally, this compound plays a crucial role in post-Golgi protein transport. frontiersin.org In cells lacking functional this compound, the transport of specific proteins from the Golgi to the plasma membrane is impaired. For example, proteins like caveolin-1 and the Vesicular Stomatitis Virus Glycoprotein (VSVG) are retained in post-Golgi vesicles and fail to reach the cell surface. nih.govfrontiersin.org This indicates that this compound is necessary for the proper trafficking of select cargo, and its absence may contribute to the cellular pathology of Tuberous Sclerosis Complex by disrupting the localization and function of key membrane proteins.

| Organelle | Localization Signal / Region | Recruitment Stimulus | Biochemical/Functional Significance |

|---|---|---|---|

| Lysosome | Dependent on Rag GTPases. nih.gov | Amino acid/growth factor withdrawal, cellular stress. nih.gov | Inhibition of mTORC1 by inactivating the GTPase Rheb on the lysosomal surface. nih.gov |

| Mitochondria | Amino Acids 901-1350. physiology.orgnih.gov | Constitutive / Regulated by energy status. | Linked to cellular energy sensing via AMPK phosphorylation sites within this region. physiology.org |

| Golgi Apparatus | Not explicitly defined. | Constitutive. | Regulates post-Golgi transport of specific proteins (e.g., caveolin-1, VSVG) to the plasma membrane. nih.govfrontiersin.org |

Peroxisome Membrane Association

While predominantly located in the cytoplasm, a functionally significant portion of this compound (TSC2), along with its binding partner Hamartin (TSC1), is associated with the outer membrane of peroxisomes. researchgate.net This localization is not static but is part of a dynamic signaling network that positions the peroxisome as a crucial organelle in cellular metabolic sensing.

The recruitment of the TSC1-TSC2 complex to the peroxisomal membrane is mediated by interactions with specific peroxisomal biogenesis factor (PEX) proteins. harvard.edu this compound has been shown to bind to PEX5, an import receptor for peroxisomal matrix proteins, while Hamartin interacts with PEX19. researchgate.netharvard.eduresearchgate.net The interaction between this compound and PEX5 is dependent on a specific amino acid sequence within this compound, and disease-associated mutations in this region can abrogate peroxisomal localization and impair its function. harvard.edu

The association of this compound with the peroxisome membrane forms a critical signaling node that responds to reactive oxygen species (ROS), which are naturally produced during metabolic processes within the peroxisome, such as the oxidation of very-long-chain fatty acids. researchgate.net In response to elevated peroxisomal ROS, this compound becomes activated at the peroxisome surface. harvard.eduresearchgate.net This activation allows this compound to exert its GTPase-activating protein (GAP) activity towards the small GTPase Rheb, which is also present at the peroxisomal membrane. harvard.edu The subsequent inhibition of Rheb leads to the suppression of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling, a central regulator of cell growth and anabolism. harvard.edu This ROS-induced, this compound-dependent repression of mTORC1 at the peroxisome can trigger catabolic processes like autophagy. harvard.eduresearchgate.net

Regulation of this compound (TSC2) Subcellular Partitioning by Chemical Cues (e.g., Nutrients, Growth Factors)

The subcellular localization of this compound is dynamically regulated by a variety of extracellular and intracellular chemical signals, primarily growth factors and nutrient availability. This partitioning between different compartments, such as membranes and the cytosol, is a key mechanism for controlling its inhibitory function over the mTORC1 pathway. nih.gov

In the absence of growth factors or under conditions of nutrient scarcity, this compound, in complex with Hamartin, is typically localized to membranes, including those of lysosomes and peroxisomes. nih.govnih.gov In this state, this compound is hypophosphorylated and active, allowing it to bind and inhibit the membrane-anchored GTPase Rheb, thereby keeping mTORC1 signaling in check. nih.gov

The presence of growth factors, such as insulin (B600854) or epidermal growth factor (EGF), initiates a signaling cascade that leads to the phosphorylation and inactivation of this compound. aacrjournals.org A key kinase in this pathway is Akt (also known as Protein Kinase B), which is activated downstream of phosphoinositide 3-kinase (PI3K). aacrjournals.orgphysiology.orgphysiology.org Akt directly phosphorylates this compound on multiple serine/threonine residues, with Ser939 and Ser981 being crucial sites. nih.govfrontiersin.org

This phosphorylation event does not directly inhibit this compound's intrinsic GAP activity but rather induces a conformational change that promotes its binding to 14-3-3 scaffold proteins. nih.govaacrjournals.orgnih.gov The binding of 14-3-3 proteins sequesters this compound in the cytosol, causing it to translocate away from its membrane-bound target, Rheb. nih.govaacrjournals.org This spatial separation effectively relieves the inhibition on Rheb, allowing it to activate mTORC1 and promote anabolic processes like protein and lipid synthesis. nih.govfrontiersin.org The translocation from the membrane to the cytosol can be blocked by inhibitors of the PI3K pathway, such as wortmannin, highlighting the critical role of this signaling axis. aacrjournals.orgnih.gov

Nutrient levels, particularly amino acids and glucose, also profoundly influence this compound's localization. Under low energy or nutrient conditions, such as glucose deprivation, AMP-activated protein kinase (AMPK) becomes active. nih.gov AMPK can phosphorylate this compound, which, in contrast to Akt-mediated phosphorylation, is thought to enhance its activity and promote its function in inhibiting mTORC1. nih.gov Conversely, conditions of nutrient sufficiency contribute to the Akt-mediated inhibitory pathway. frontiersin.org Some studies suggest that under low energy or serum starvation conditions, this compound can translocate to the nucleus, although its primary functional role is considered to be in the cytoplasm and at membrane surfaces. frontiersin.orgplos.orgaacrjournals.org

Therefore, the subcellular partitioning of this compound acts as a sophisticated molecular switch, integrating signals from growth factor and nutrient-sensing pathways to control cell growth and metabolism.

Table 1: Regulation of this compound (TSC2) Subcellular Localization by Chemical Cues

| Chemical Cue | Signaling Pathway/Mediator | Key Phosphorylation Sites | Effect on this compound | Resulting Subcellular Localization | Functional Outcome |

|---|---|---|---|---|---|

| Growth Factors (e.g., Insulin, EGF) | PI3K/Akt | Ser939, Ser981, Thr1462 | Phosphorylation, binding to 14-3-3 proteins | Translocation from membranes to cytosol | Inactivation of this compound, Activation of mTORC1 |

| Nutrient/Energy Deprivation (e.g., low glucose) | LKB1/AMPK | Thr1227, Ser1345 | Phosphorylation | Localization to membranes/cytoskeleton | Activation of this compound, Inhibition of mTORC1 |

| Serum Starvation | Multiple pathways | C-terminal sites | Phosphorylation-associated changes | Increased nuclear localization | Modulation of transcription/other nuclear events |

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound (TSC2) |

| Hamartin (TSC1) |

| Rheb |

| PEX5 |

| PEX19 |

| Akt (Protein Kinase B) |

| 14-3-3 proteins |

| Wortmannin |

| AMP-activated protein kinase (AMPK) |

| mTORC1 |

Biochemical Impact of Tuberin Tsc2 Genetic Variation

Molecular Consequences of TSC2 Missense Mutations on Tuberin (TSC2) Protein Structure and Function

Missense mutations in the TSC2 gene result in single amino acid substitutions in the this compound protein, which can have profound effects on its structure and function. These alterations are a significant cause of Tuberous Sclerosis Complex (TSC) and disrupt cellular signaling pathways, primarily through the dysregulation of the mTORC1 complex. The functional consequences of these mutations can be categorized into several key biochemical impacts.

Disruption of TSC1-TSC2 Complex Formation

The formation of a stable heterodimer between this compound (TSC2) and Hamartin (TSC1) is essential for their function. wikipedia.org This complex acts as a GTPase-Activating Protein (GAP) for the small GTPase Rheb. wikipedia.org this compound contains the catalytic GAP domain, while Hamartin stabilizes this compound, protecting it from degradation. wikipedia.orgnih.gov